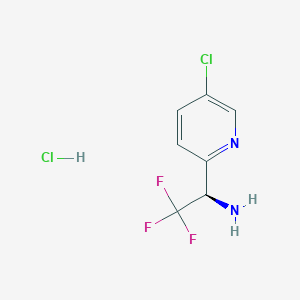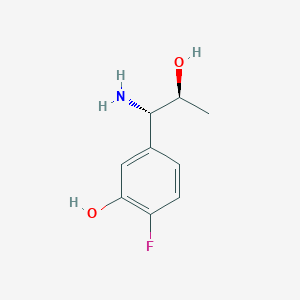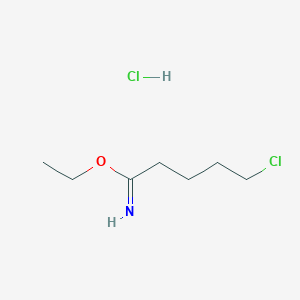
1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms in the structure can significantly influence the compound’s chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole typically involves the reaction of 4-fluoroaniline with 2,2-difluoroethyl bromide in the presence of a base to form the intermediate. This intermediate is then cyclized with formamide under acidic conditions to yield the final imidazole derivative. The reaction conditions may vary, but common reagents include bases like potassium carbonate and acids like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing fluorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2-Difluoroethyl)-4-phenyl-1H-imidazole: Lacks the fluorine atom on the phenyl ring.
1-(2,2-Difluoroethyl)-4-(4-chlorophenyl)-1H-imidazole: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.
1-(2,2-Difluoroethyl)-4-(4-bromophenyl)-1H-imidazole: Contains a bromine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole is unique due to the presence of both difluoroethyl and fluorophenyl groups, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity for biological targets.
Propiedades
Fórmula molecular |
C11H9F3N2 |
|---|---|
Peso molecular |
226.20 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethyl)-4-(4-fluorophenyl)imidazole |
InChI |
InChI=1S/C11H9F3N2/c12-9-3-1-8(2-4-9)10-5-16(7-15-10)6-11(13)14/h1-5,7,11H,6H2 |
Clave InChI |
BKRAKRBYFNVLAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN(C=N2)CC(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13047732.png)
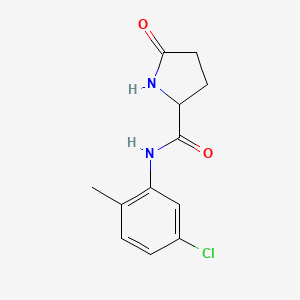
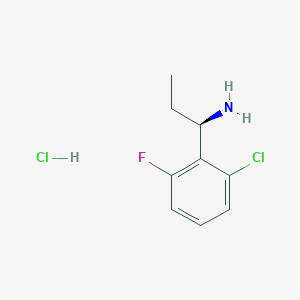
![Racemic-(4R,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate](/img/structure/B13047748.png)
![9-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine](/img/structure/B13047751.png)
![(6aR,8S,9S,9aS)-8-(4-aminoimidazo[2,1-f][1,2,4]triazin-7-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol](/img/structure/B13047756.png)

![5-Methylpyrazolo[1,5-C]pyrimidin-7-amine](/img/structure/B13047768.png)
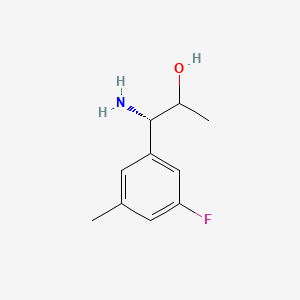

![Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13047792.png)
